

2,3-Dichloroquinoline CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloroquinoline

Cat. No.: B1353807

[Get Quote](#)

An In-depth Technical Guide to **2,3-Dichloroquinoline**

Introduction

2,3-Dichloroquinoline is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of more complex molecules.^{[1][2]} Its quinoline core, a fusion of a benzene and a pyridine ring, is a prevalent structural motif in many biologically active compounds.^{[3][4]} The presence of two reactive chlorine atoms makes it a versatile building block for creating a diverse range of derivatives, particularly in the fields of medicinal chemistry and materials science.^[5] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

The fundamental identifiers and properties of **2,3-Dichloroquinoline** are summarized below.

Identifier	Value	Source
CAS Number	613-18-3	[5] [6] [7] [8]
Molecular Formula	C ₉ H ₅ Cl ₂ N	[5] [6] [7] [8]
Molecular Weight	198.05 g/mol	[5] [6] [7]
IUPAC Name	2,3-dichloroquinoline	[7]
Canonical SMILES	C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl	[5] [7]

Physicochemical Properties

A summary of the key physical and chemical properties of **2,3-Dichloroquinoline** is presented in the table below.

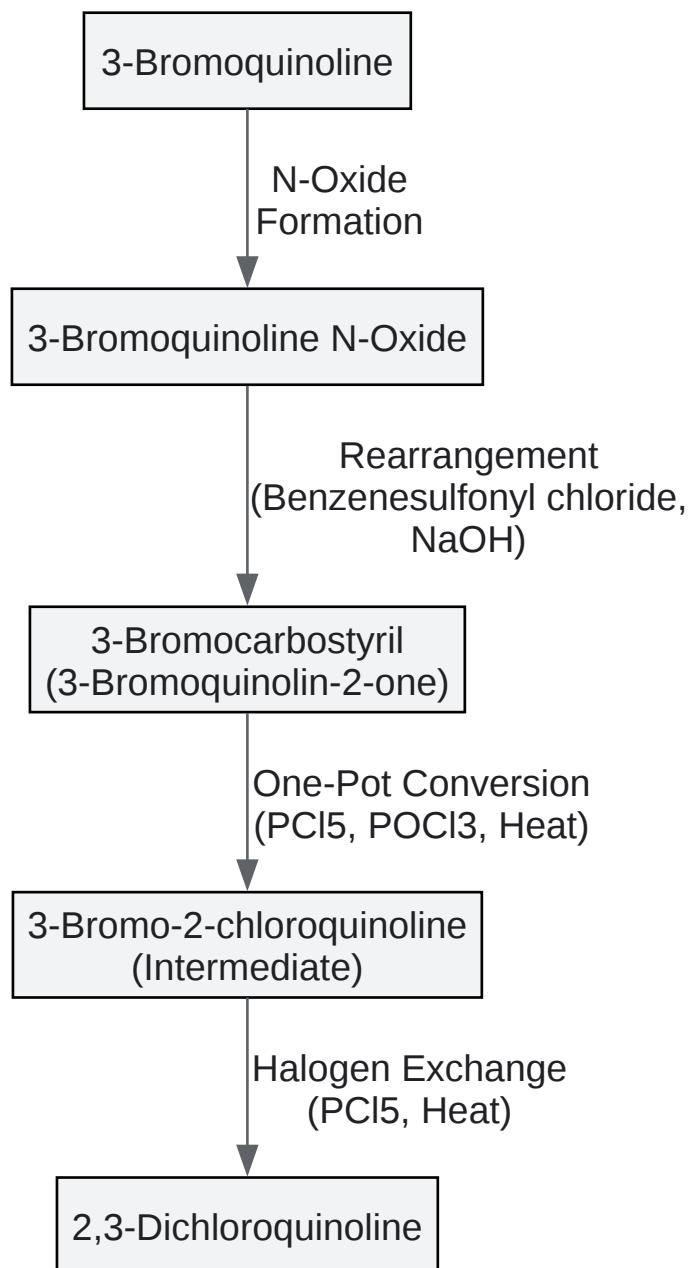
Property	Value
Density	1.407 g/cm ³
Boiling Point	288.77 °C at 760 mmHg
Flash Point	155.96 °C
Refractive Index	1.661
Vapor Pressure	0.004 mmHg at 25°C

Note: Data sourced from reference[\[5\]](#).

Synthesis of 2,3-Dichloroquinoline

A novel and efficient three-step synthesis route starting from commercially available 3-bromoquinoline has been reported.[\[1\]](#)[\[2\]](#) This method provides a good overall yield and avoids some of the challenges associated with previous synthetic approaches.[\[2\]](#)

Experimental Protocol: Three-Step Synthesis


Step 1: N-Oxide Formation and Rearrangement to 3-Bromocarbostyryl (3-Bromoquinolin-2-one)

- A two-phase mixture is prepared with 3-bromoquinoline N-oxide and sodium hydroxide in water and methylene chloride.[2]
- Benzenesulfonyl chloride is added to the vigorously stirred mixture.[2]
- An exothermic reaction is observed; the temperature is controlled with an ice bath.[2]
- After stirring for one hour, the reaction mixture is filtered to isolate the product, 3-bromocarbostyryl.[2] The isolated yield for this sequence is typically 60-75%. [2]

Step 2 & 3: One-Pot Conversion to 3-Bromo-2-chloroquinoline and Halogen Exchange

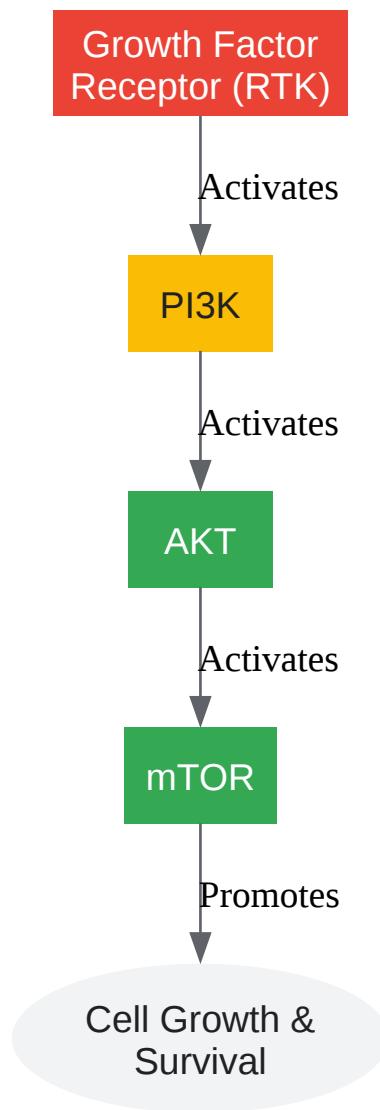
- The 3-bromocarbostyryl from the previous step is mixed with phosphorus pentachloride.[2]
- Phosphorus oxychloride is added, and the mixture is heated to approximately 130 °C.[2]
- The reaction temperature is increased to 220 °C, and byproduct phosphorus oxychloride is collected by distillation.[2]
- A second portion of phosphorus pentachloride is added while maintaining the temperature between 215 and 220 °C.[2]
- Gas chromatography (GC) is used to monitor the conversion to **2,3-dichloroquinoline**. [2]
- The reaction is carefully quenched by adding it to water at 50-65 °C to yield the final product. [2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **2,3-Dichloroquinoline**.

Applications in Research and Drug Development


2,3-Dichloroquinoline is primarily used as a reactant or building block in organic synthesis.^[5] ^[8] Its structure is a key component for creating more complex heterocyclic compounds with potential therapeutic value.

- Synthesis of α -Carbolines: It is used as a reactant in the preparation of α -carbolines, which are scaffolds of interest in medicinal chemistry.[5]
- Precursor for Drug Candidates: The quinoline core is a "privileged scaffold" found in numerous drugs with a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4][9] Derivatives of **2,3-dichloroquinoline** are investigated for these properties.
- Protein Degrader Building Blocks: It is classified within a product family of protein degrader building blocks, suggesting its utility in the development of targeted protein degradation technologies like PROTACs.[6]

Biological Context: Quinoline Derivatives in Signaling Pathways

While **2,3-dichloroquinoline** itself is an intermediate, its derivatives have shown significant biological activity. For instance, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxic activity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its abnormal activation is common in many cancers. [10] The ability of quinoline-based compounds to interact with such fundamental cellular pathways underscores their importance in drug discovery.

PI3K/AKT/mTOR Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Simplified PI3K/AKT/mTOR pathway, a target for some quinoline derivatives.

Safety and Hazard Information

2,3-Dichloroquinoline is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
STOT, Single Exposure	H335	May cause respiratory irritation

Note: Data sourced from reference[[7](#)].

Conclusion

2,3-Dichloroquinoline is a valuable chemical intermediate with a well-defined molecular structure and CAS number. Its significance lies in its utility as a versatile scaffold for synthesizing a wide array of quinoline derivatives. These derivatives are of high interest to the scientific and drug development communities due to their potential to modulate key biological pathways and serve as leads for new therapeutic agents targeting a range of diseases from infections to cancer. Proper handling is essential due to its associated health hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. lookchem.com [lookchem.com]
- 6. calpaclab.com [calpaclab.com]

- 7. 2,3-Dichloroquinoline | C9H5Cl2N | CID 10987215 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-DICHLOROQUINOLINE CAS#: 613-18-3 [m.chemicalbook.com]
- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,3-Dichloroquinoline CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353807#2-3-dichloroquinoline-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com